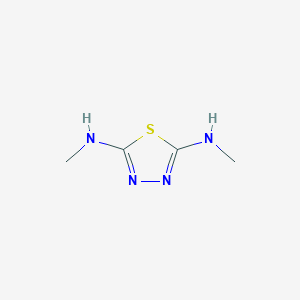

2,5-Bis(methylamino)-1,3,4-thiadiazole

説明

2,5-Bis(methylamino)-1,3,4-thiadiazole is a nitrogen- and sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with methylamino groups at the 2- and 5-positions. Its synthesis typically involves reductive amination, as demonstrated in studies where 2,5-bis(aminomethyl)-1,3,4-thiadiazole reacts with aldehydes (e.g., 1H-imidazole-4-carbaldehyde) followed by sodium cyanoborohydride reduction to form the target ligand . Structural elucidation via 1H-NMR, 13C-NMR, and field desorption mass spectrometry confirms its identity .

The compound serves as a versatile ligand in coordination chemistry, forming dinuclear iron(II) or cobalt(II) complexes with spin crossover properties . Its bifunctional amino groups enable chelation with transition metals, stabilizing unique molecular architectures such as 2D layer arrangements in spin crossover complexes .

特性

分子式 |

C4H8N4S |

|---|---|

分子量 |

144.20 g/mol |

IUPAC名 |

2-N,5-N-dimethyl-1,3,4-thiadiazole-2,5-diamine |

InChI |

InChI=1S/C4H8N4S/c1-5-3-7-8-4(6-2)9-3/h1-2H3,(H,5,7)(H,6,8) |

InChIキー |

KHSWZJPSBCYNPR-UHFFFAOYSA-N |

正規SMILES |

CNC1=NN=C(S1)NC |

製品の起源 |

United States |

類似化合物との比較

Anticancer Activity

- 2,5-Bis(thiacarbohydrazono)-1,3,4-thiadiazoles exhibit antiproliferative activity against HepG-2, HCT-116, and MCF-7 cell lines, with IC50 values ranging from 12–45 µM .

Coordination Chemistry and Ligand Properties

- Pyridyl-Substituted Derivatives : 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole forms 2D coordination polymers with Mn(II), stabilized by π-π stacking (interlayer distance: 3.628 Å) . Pyridyl groups enhance rigidity and π-acidity, favoring stable metal-organic frameworks.

- Methylamino Derivatives: The flexible methylamino groups in 2,5-bis(methylamino)-1,3,4-thiadiazole enable dynamic coordination modes, as seen in dinuclear Fe(II) complexes exhibiting spin crossover behavior .

Electrochemical and Corrosion Inhibition Properties

- 2,5-Bis(octyldithio)-1,3,4-thiadiazole (BODTA) : Adsorbs strongly on aluminum surfaces, forming protective layers with charge transfer resistance (Rct) up to 4.5 kΩ·cm² .

- Pyridyl Derivatives : 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole inhibits mild steel corrosion in acidic media via chemisorption, achieving 92% efficiency at 10⁻³ M .

Tables

Table 1: Comparative Properties of 1,3,4-Thiadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。